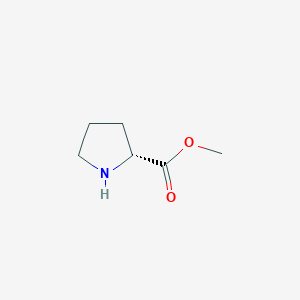

Methyl D-prolinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWYXBNNBYXPPL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314597 | |

| Record name | D-Proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43041-12-9 | |

| Record name | D-Proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43041-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043041129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL D-PROLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EON208T642 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Navigating the Identity of a Key Chiral Building Block

An In-Depth Technical Guide to Methyl D-prolinate for Researchers and Drug Development Professionals

This compound is a pivotal chiral intermediate in the fields of synthetic organic chemistry and pharmacology. As a derivative of the non-proteinogenic D-proline, its unique stereochemistry and structural properties are leveraged in the synthesis of complex molecules, particularly in peptide chemistry and the development of novel therapeutics.[1][2] A critical point of clarification for any researcher is its chemical identity, as it is most commonly supplied and utilized as its hydrochloride salt for enhanced stability and handling. This guide will delve into the technical specifics of this compound, focusing on the hydrochloride form, while also providing context for the free base.

The distinction between the free base and its salt is crucial for experimental design and material sourcing. The hydrochloride salt generally presents as a stable, crystalline solid, which is more convenient for weighing and storage compared to the free base, which can be an oil or a less stable solid.

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | methyl (2R)-pyrrolidine-2-carboxylate[3] | methyl (2R)-pyrrolidine-2-carboxylate;hydrochloride[] |

| CAS Number | 43041-12-9[3] | 65365-28-8 [5] |

| Molecular Formula | C₆H₁₁NO₂[3] | C₆H₁₁NO₂·HCl[5] |

| Molecular Weight | 129.16 g/mol [3] | 165.62 g/mol |

| Synonyms | (R)-methyl pyrrolidine-2-carboxylate[3] | D-Pro-OMe HCl, (R)-Pyrrolidine-2-carboxylic acid methyl ester hydrochloride[1][] |

This guide will primarily focus on the hydrochloride salt (CAS 65365-28-8) due to its prevalence in research and commercial applications.

Physicochemical & Chiral Properties: The Foundation of Application

The utility of this compound hydrochloride stems from its specific physical and stereochemical characteristics. Understanding these properties is essential for its effective use in synthesis and analysis.

Core Properties

As a Senior Application Scientist, the first step in utilizing any starting material is to verify its fundamental properties against the supplier's Certificate of Analysis (CoA). These parameters dictate solvent choice, reaction conditions, and storage protocols.

| Property | Value | Significance in Application |

| Appearance | White to off-white crystalline powder[1][] | Indicates purity. Discoloration may suggest degradation or impurities. |

| Melting Point | 69-75°C[][6] | A sharp melting range is a classic indicator of high purity. |

| Optical Rotation | [α]20/D +31° to +35° (c=1 in H₂O)[6] | Confirms the stereochemical identity and enantiomeric purity. Deviation from this range indicates chiral contamination (e.g., with the L-enantiomer). |

| Storage Temperature | 2-8°C[1][] | Recommended for maintaining long-term stability and preventing degradation. |

| Sensitivity | Hygroscopic[7][8] | The material readily absorbs moisture from the air. This necessitates storage under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent hydrolysis of the ester and ensure accurate weighing. |

Synthesis and Chemical Logic: From Amino Acid to Ester

The most common and straightforward synthesis of this compound hydrochloride is the direct esterification of D-proline. The choice of esterification agent is critical and is typically driven by considerations of yield, safety, and scalability.

Standard Laboratory Protocol: Thionyl Chloride Method

This is a robust and widely used method. The causality is clear: thionyl chloride (SOCl₂) reacts with methanol to form methyl chloroformate and HCl in situ. The HCl protonates the carboxylic acid of proline, activating it for nucleophilic attack by methanol, driving the reaction to completion.

Experimental Protocol:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add D-proline.

-

Solvent Addition: Suspend the D-proline in anhydrous methanol under an inert atmosphere (e.g., Argon). The suspension is necessary as proline has limited solubility in pure methanol.

-

Reagent Addition: Cool the suspension in an ice bath (0°C). Slowly add thionyl chloride dropwise via a syringe. This step is highly exothermic and generates HCl gas; proper quenching and ventilation are essential.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a crystalline solid or oil, is the hydrochloride salt.

-

Purification: The product can be triturated with cold diethyl ether or recrystallized to achieve high purity if necessary.

Caption: General workflow for the synthesis of this compound HCl.

Core Applications in Drug Discovery and Synthesis

The esterification of D-proline to this compound is not an arbitrary step; it is a strategic chemical modification that unlocks its utility. By protecting the carboxylic acid as a methyl ester, the amine group is left free to participate in subsequent reactions, such as peptide bond formation.

Caption: Key application areas for this compound Hydrochloride.

-

Peptide Synthesis : The primary application is as a building block for peptides.[1] The incorporation of a D-amino acid like D-proline into a peptide chain can dramatically increase its resistance to enzymatic degradation (proteolysis) in vivo. This is a critical strategy in drug design to enhance the half-life and bioavailability of peptide-based therapeutics.[9]

-

Asymmetric Synthesis : As an enantiomerically pure compound, this compound serves as a valuable chiral auxiliary or ligand in asymmetric catalysis.[1] Its rigid pyrrolidine ring can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction to favor the formation of one enantiomer of the product.

-

Pharmaceutical Intermediates : It is a key starting material for a wide range of complex, biologically active molecules beyond peptides. Its structure is a privileged scaffold in medicinal chemistry, and its derivatives are explored in treatments for cancer and viral diseases.[1][2] The methyl group itself can modulate physicochemical properties, affecting solubility, metabolic stability, and binding interactions.[10]

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and chiral integrity of this compound is paramount before its use in synthesis. A multi-step analytical workflow provides a self-validating system, ensuring that the material meets the stringent requirements for pharmaceutical development.

Experimental Protocol: Quality Control Analysis

-

Appearance & Solubility : A simple visual inspection against a white background and a qualitative solubility test in relevant solvents (e.g., water, methanol) serve as the first pass.

-

Purity by HPLC : A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a C18 column is typically used to determine chemical purity. A purity of ≥98.5% is common for research-grade material.[11]

-

Enantiomeric Purity by Chiral HPLC : This is the most critical test. The sample is analyzed on a chiral stationary phase column (e.g., CHIRALPAK series) to separate the D- and L-enantiomers.[12] The goal is to quantify any L-enantiomer contamination, ensuring high enantiomeric excess (e.e.).

-

Structural Confirmation :

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra confirm the molecular structure. The integration of proton signals should match the expected number of protons, and chemical shifts should align with reference spectra.

-

Mass Spectrometry (MS) : ESI-MS will show a molecular ion peak corresponding to the free base (e.g., [M+H]⁺), confirming the molecular weight.[13]

-

-

Certificate of Analysis (CoA) Generation : The results from all tests are compiled into a CoA, which serves as the definitive record of the material's quality for a specific batch.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 3. This compound | C6H11NO2 | CID 853476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. D-Proline methyl ester hydrochloride [myskinrecipes.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Buy D-Proline Methyl Ester Hydrochloride | 65365-28-8 [smolecule.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. China D-Proline Methyl Ester HydrochlorideSynonyms: H-D-Pro-OMe·HCl CAS: 65365-28-8Assay: â¥98.5% (HPLC)Appearance: White To Off-White Crystalline PowderAmino Acids And Derivatives, High Quality Contact: Dr. Manufacturer and Supplier, Factory Exporter | Xinchem [xinchem.com]

- 12. researchgate.net [researchgate.net]

- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl D-prolinate

This guide provides a comprehensive overview of the key physical and chemical properties of Methyl D-prolinate, a chiral building block essential in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals, offering both foundational data and practical insights into its characterization. This document emphasizes the causality behind experimental choices and provides self-validating protocols for property determination.

Introduction: The Significance of this compound

This compound, the methyl ester of the D-enantiomer of proline, is a valuable chiral intermediate. Its rigid pyrrolidine ring and functional handles—a secondary amine and a methyl ester—make it a versatile scaffold in asymmetric synthesis, peptidomimetics, and the development of novel therapeutic agents. Understanding its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide will delve into the properties of both the free amine form and its more commonly handled hydrochloride salt.

Molecular Structure and Core Identifiers

A thorough understanding of a molecule begins with its fundamental identity. The structural and identifying information for this compound and its hydrochloride salt are summarized below.

Table 1: Core Molecular Identifiers

| Property | This compound (Free Amine) | This compound Hydrochloride |

| IUPAC Name | methyl (2R)-pyrrolidine-2-carboxylate[1] | methyl (2R)-pyrrolidine-2-carboxylate;hydrochloride[2] |

| Synonyms | (R)-methyl pyrrolidine-2-carboxylate[1] | H-D-Pro-OMe·HCl, (R)-Proline methyl ester hydrochloride |

| CAS Number | 43041-12-9[1] | 65365-28-8[3] |

| Molecular Formula | C₆H₁₁NO₂[1] | C₆H₁₁NO₂·HCl[3] |

| Molecular Weight | 129.16 g/mol [1] | 165.62 g/mol [3] |

| Chemical Structure |

Physicochemical Properties: A Comparative Analysis

The physical state, solubility, and chiroptical properties of this compound are highly dependent on whether it is in its free amine or hydrochloride salt form. The hydrochloride salt is generally a more stable, crystalline solid, making it easier to handle and store than the oily free amine.

Table 2: Key Physical Properties

| Property | This compound (Free Amine) | This compound Hydrochloride |

| Appearance | Yellow oil[4] | White to off-white crystalline powder[] |

| Melting Point | Not applicable | 69-71 °C[], 70-76 °C[6] |

| Boiling Point | 55 °C at 11 mmHg[7] | Not available |

| Specific Optical Rotation | Not available | [α]²⁰/D = +33.0 ± 2.0° (c=1 in H₂O)[8], +30.0 to +35.0° (c=1 in H₂O) |

| Solubility | Soluble in polar organic solvents[9] | Soluble in water; hygroscopic[2][] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum of the free amine in CDCl₃ shows characteristic shifts for the protons on the pyrrolidine ring and the methyl ester.[4]

-

δ 3.74 (dd, J = 8.7, 5.7 Hz, 1H): Corresponds to the alpha-proton (C2-H).

-

δ 3.69 (s, 3H): The singlet for the methyl ester protons.

-

δ 3.04 (dt, J = 10.2, 6.7 Hz, 1H) and 2.93–2.82 (m, 1H): Protons on the delta-carbon (C5-H₂).

-

δ 2.45 (s, 1H): The amine proton (N-H).

-

δ 2.17–2.03 (m, 1H) and 1.86–1.68 (m, 3H): Protons on the beta and gamma carbons (C3-H₂ and C4-H₂).

-

For the hydrochloride salt, the spectrum is typically run in D₂O. The protonation of the amine will cause a downfield shift of the adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. An Attenuated Total Reflectance (ATR) IR spectrum of the hydrochloride salt is available.[10] Key expected absorptions include:

-

~3400-2400 cm⁻¹ (broad): N-H stretch of the secondary ammonium salt.

-

~1740 cm⁻¹ (strong): C=O stretch of the ester.

-

~1200 cm⁻¹ (strong): C-O stretch of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free amine, the expected molecular ion peak [M]⁺ would be at m/z = 129.16.

Experimental Protocols for Physical Property Determination

The following section details standardized protocols for measuring the key physical properties of this compound hydrochloride.

Melting Point Determination

The melting point is a critical indicator of purity.[11] A sharp melting point range of 0.5-1.0°C is indicative of a pure compound.[1]

Methodology:

-

Finely powder a small amount of this compound hydrochloride.

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[3]

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to approximately 10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[3]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂.

Caption: Workflow for Melting Point Determination.

Optical Rotation Measurement

Optical rotation confirms the enantiomeric identity of the compound.[7][12]

Methodology:

-

Accurately weigh approximately 100 mg of this compound hydrochloride and dissolve it in 10 mL of deionized water in a volumetric flask to create a solution with a concentration (c) of 0.01 g/mL (or 1 g/100mL).

-

Calibrate the polarimeter with a blank (deionized water).

-

Fill a 1 decimeter (dm) polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at the sodium D-line (589 nm) at 20°C.

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c) , where l is the path length in dm and c is the concentration in g/mL.

Caption: Workflow for Optical Rotation Measurement.

Solubility Assessment

A qualitative assessment of solubility is often sufficient for many applications.

Methodology:

-

Add a small amount (a few milligrams) of this compound hydrochloride to separate test tubes containing ~1 mL of different solvents (e.g., water, methanol, ethanol, dichloromethane, hexanes).

-

Agitate the test tubes and observe if the solid dissolves at room temperature.

-

Gentle warming can be applied to assess solubility at elevated temperatures.[13]

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate personal protective equipment.

-

This compound (Free Amine): Harmful if swallowed.[1]

-

This compound Hydrochloride: Causes skin and eye irritation. It is also hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, preferably refrigerated (2-8°C).[7][8]

Conclusion

This guide has provided a detailed overview of the essential physical properties of this compound and its hydrochloride salt. The data and protocols presented herein are intended to support researchers in the effective handling, characterization, and application of this important chiral building block. Adherence to the described experimental methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). DL-Proline, 5-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl DL-prolinate. National Center for Biotechnology Information. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

-

The Royal Society of Chemistry. (2005). Electronic Supplementary Information for Controlled synthesis of thermoresponsive polymers derived from L-proline via RAFT polymerization. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696). Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

SpectraBase. (n.d.). L-Proline methyl ester hydrochloride. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

NIST. (n.d.). L-Proline, 1-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

iChemical. (n.d.). L-Proline methyl ester hydrochloride, CAS No. 2133-40-6. Retrieved from [Link]

-

NIST. (n.d.). DL-Proline, 5-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Marasinghe, D., Carrillo, M. J., Smallridge, D. Z., Butts, K. E., Bagale, B., & Tubergen, M. J. (2025). The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Physical Chemistry Chemical Physics.

-

ResearchGate. (n.d.). 13C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline containing dipeptide derivatives measured in methanol. Retrieved from [Link]

Sources

- 1. This compound | C6H11NO2 | CID 853476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy D-Proline Methyl Ester Hydrochloride | 65365-28-8 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00898K [pubs.rsc.org]

- 6. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]

- 7. D -Proline methyl ester = 98.0 AT 65365-28-8 [sigmaaldrich.com]

- 8. CAS 2577-48-2: methyl L-prolinate | CymitQuimica [cymitquimica.com]

- 9. spectrabase.com [spectrabase.com]

- 10. D-Proline, 2-methyl-, hydrochloride(123053-48-5) 1H NMR [m.chemicalbook.com]

- 11. 2-Methyl-D-proline methyl ester hydrochloride(1286768-32-8) 1H NMR spectrum [chemicalbook.com]

- 12. L-Proline, 1-methyl-, methyl ester [webbook.nist.gov]

- 13. L-Proline methyl ester hydrochloride, CAS No. 2133-40-6 - iChemical [ichemical.com]

An In-Depth Technical Guide to Methyl D-prolinate: Structure, Synthesis, and Applications

This guide provides an in-depth technical overview of Methyl D-prolinate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure, stereochemistry, synthesis methodologies, and diverse applications of this versatile compound. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical insights.

Fundamental Chemical Identity and Structure

This compound, the methyl ester of the D-isomer of the amino acid proline, is a cornerstone in asymmetric synthesis. Its rigid pyrrolidine ring and defined stereocenter at the α-carbon make it an invaluable tool for introducing chirality into molecules.

Nomenclature and Identifiers

A clear and unambiguous identification of this compound is paramount for research and regulatory purposes. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| IUPAC Name | methyl (2R)-pyrrolidine-2-carboxylate | [1] |

| CAS Number | 43041-12-9 (free base) | [1] |

| 65365-28-8 (hydrochloride salt) | [2][3] | |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| SMILES String | COC(=O)[C@H]1CCCN1 | [1] |

| InChI Key | BLWYXBNNBYXPPL-RXMQYKEDSA-N | [1] |

Note: this compound is often supplied and used as its hydrochloride salt to improve stability and solubility.

Stereochemistry and 3D Conformation

The "D" designation in this compound signifies the (R)-configuration at the α-carbon, which is crucial for its role in stereoselective reactions. The pyrrolidine ring is not planar and typically adopts one of two puckered envelope conformations. This conformational preference can influence the steric environment around the molecule, impacting its reactivity and how it directs the stereochemical outcome of a reaction.[4] The conformation of proline and its derivatives is a subject of extensive study, as it plays a significant role in the structure of peptides and the efficacy of proline-based catalysts.[4][5][6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of D-proline. The choice of method often depends on the desired scale, yield, and sensitivity of other functional groups in more complex substrates.

Fischer Esterification

The classical Fischer esterification is a reliable method that involves reacting D-proline with methanol in the presence of a strong acid catalyst, typically dry hydrogen chloride gas.[3] The acid protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by removing the water formed, often by using an excess of methanol.

Experimental Protocol: Fischer Esterification of D-Proline

-

Suspend D-proline in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a gas inlet tube.

-

Cool the mixture in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred suspension.

-

After saturation, remove the gas inlet and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess methanol under reduced pressure to yield this compound hydrochloride as a crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain the purified product.

Thionyl Chloride Method

A highly efficient method for the synthesis of amino acid esters involves the use of thionyl chloride (SOCl₂) in methanol.[7] Thionyl chloride reacts with methanol in situ to generate HCl, which catalyzes the esterification, and sulfur dioxide and HCl as byproducts. This method often gives near-quantitative yields.[7]

Experimental Protocol: Synthesis using Thionyl Chloride

-

In a flask equipped with a dropping funnel and a reflux condenser, suspend D-proline in anhydrous methanol and cool to 0°C.

-

Slowly add thionyl chloride dropwise to the suspension while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagents, yielding the hydrochloride salt of the ester.

Trimethylchlorosilane (TMSCl) Method

A milder and convenient alternative for esterification involves the use of trimethylchlorosilane (TMSCl) in methanol.[8] This method is compatible with a wide range of amino acids and proceeds at room temperature, offering good to excellent yields.[8] The TMSCl reacts with methanol to generate HCl in situ for the catalysis.

Synthesis Workflow: Esterification of D-Proline

Caption: The role of this compound from a fundamental building block to its diverse applications.

Safety and Handling

This compound hydrochloride is considered hazardous. It can cause skin and serious eye irritation. [9][10]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. [10]It is also hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, preferably refrigerated. [11][12]

| Hazard Statement | Precautionary Measure |

|---|---|

| Causes skin irritation | Wash hands thoroughly after handling. Wear protective gloves. [9][10] |

| Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. [9][10] |

| Hygroscopic | Store in a dry, well-ventilated place. Keep container tightly closed. [11]|

Conclusion

This compound is a fundamentally important molecule in stereoselective synthesis and medicinal chemistry. Its well-defined stereochemistry and the conformational rigidity of its pyrrolidine ring provide a powerful tool for chemists to control the three-dimensional structure of molecules. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory and in the development of new therapeutics.

References

-

Organic Syntheses. L-Proline, 2-methyl-. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696). [Link] 15. The Royal Society of Chemistry. Electronic Supplementary Information. [Link] [13]16. Google Patents. CN111138335B - A kind of preparation method of optically active 2-methylproline.

-

Wiley-VCH. SUPPORTING INFORMATION. [Link]

-

The Royal Society of Chemistry. Proline N-oxides: modulators of the 3D conformation of linear peptides through “NO-turns”. [Link] [5]25. Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000162). [Link] 26. Google Patents. CN106083684A - The preparation method of proline esters hydrochlorate.

-

ResearchGate. Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region?. (2025-08-06). [Link] [6]28. National Center for Biotechnology Information. Conformational landscape of substituted prolines. (2020-01-17). [Link] [4]29. National Center for Biotechnology Information. Amino Acids in the Development of Prodrugs. [Link] [14]30. PubMed. Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024-11-28). [Link]

Sources

- 1. This compound | C6H11NO2 | CID 853476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Proline methyl ester hydrochloride ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy D-Proline Methyl Ester Hydrochloride | 65365-28-8 [smolecule.com]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline N-oxides: modulators of the 3D conformation of linear peptides through “NO-turns” - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. D-脯氨酸甲酯 盐酸盐 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Methyl D-prolinate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl D-prolinate in Organic Solvents

Introduction

This compound, the methyl ester of the D-enantiomer of proline, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine ring provides unique conformational constraints that are highly sought after in the design of peptides, peptidomimetics, and small-molecule drugs, including several recently approved therapeutics.[1][2] As a Senior Application Scientist, my experience has consistently shown that a thorough understanding of a reagent's solubility is the bedrock of successful process development, enabling rational solvent selection for reactions, purifications, and formulations.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of this compound in common organic solvents. We will move beyond simple data reporting to explore the underlying physicochemical principles that govern its solubility, provide actionable experimental protocols for its determination, and discuss the practical implications for its use in synthesis and drug development.

Chapter 1: Physicochemical Profile of this compound

To understand solubility, we must first understand the molecule itself. This compound possesses a unique combination of functional groups that dictate its interactions with its environment.

The molecule's structure features:

-

A secondary amine within the pyrrolidine ring, which can act as a hydrogen bond donor.

-

A methyl ester group, where the carbonyl oxygen is a strong hydrogen bond acceptor.

-

A predominantly aliphatic and non-polar carbon backbone.

This combination of a polar head (amine and ester) and a non-polar ring gives the molecule a distinct polarity profile that is crucial for its solubility behavior.

The Freebase vs. The Hydrochloride Salt

In laboratory and industrial settings, this compound is frequently supplied and used as its hydrochloride (HCl) salt .[1][3][4] The rationale for this is twofold:

-

Enhanced Stability: The free secondary amine is susceptible to oxidation and other degradation pathways. Protonation to form the ammonium salt increases its shelf life and stability.

-

Improved Solubility: As an ionic salt, the hydrochloride form often exhibits significantly higher solubility in polar solvents, particularly water and alcohols, compared to the neutral freebase.[1][] This is a critical consideration, as many reactions, such as peptide couplings, are performed in polar organic solvents where reagent solubility is paramount.

Chapter 2: Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[6][7][8] This means a solute will dissolve best in a solvent that has similar intermolecular forces. For this compound, the key interactions are:

-

Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the carbonyl oxygen (O=C) is a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) will strongly solvate the molecule, leading to high solubility.[7]

-

Dipole-Dipole Interactions: The ester functional group creates a significant molecular dipole. Polar aprotic solvents (e.g., dichloromethane, acetone) can interact with this dipole, promoting dissolution.

-

Van der Waals Forces (London Dispersion Forces): These weak forces exist between all molecules. The non-polar pyrrolidine ring will interact with non-polar solvents (e.g., hexane, toluene) via these forces, but they are generally not strong enough to overcome the solute-solute interactions of the polar functional groups, leading to poor solubility.

The Effect of Temperature: The dissolution of a solid solute in a liquid solvent is typically an endothermic process, meaning it requires energy. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thus increasing solubility.[8][9][10] This is a critical parameter that can be manipulated in the lab to create supersaturated solutions for crystallization or to ensure all reagents are in solution for a reaction.

Chapter 3: Solubility Profile in Common Organic Solvents

The following table summarizes the expected solubility of this compound (both freebase and HCl salt) in a range of common laboratory solvents.

| Solvent | Solvent Class | Expected Solubility (Freebase) | Expected Solubility (HCl Salt) | Primary Intermolecular Interactions |

| Methanol / Ethanol | Polar Protic | High | Very High | Hydrogen Bonding, Dipole-Dipole |

| Water | Polar Protic | Moderate | High | Hydrogen Bonding, Ionic (for salt) |

| Isopropanol | Polar Protic | Moderate-High | High | Hydrogen Bonding, Dipole-Dipole |

| Dichloromethane (DCM) | Polar Aprotic | High | Moderate | Dipole-Dipole |

| Chloroform | Polar Aprotic | High | Moderate | Dipole-Dipole, Weak H-Bonding |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Low-Moderate | Dipole-Dipole |

| Acetone | Polar Aprotic | Moderate | Low | Dipole-Dipole |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Low | Dipole-Dipole |

| Toluene | Non-polar | Low | Very Low / Insoluble | Van der Waals |

| Hexane / Heptane | Non-polar | Very Low / Insoluble | Insoluble | Van der Waals |

Analysis of Solubility Behavior

-

Polar Protic Solvents: As expected, solvents like methanol and ethanol are excellent choices for dissolving both the freebase and the HCl salt. They can act as both hydrogen bond donors (to the ester carbonyl) and acceptors (from the amine N-H), effectively solvating the molecule.[11]

-

Polar Aprotic Solvents: Dichloromethane and chloroform are also effective solvents for the freebase due to strong dipole-dipole interactions. The HCl salt is less soluble because these solvents cannot effectively solvate the chloride anion. The slightly acidic proton of chloroform can form a weak hydrogen bond with the carbonyl oxygen, enhancing solubility compared to other aprotic solvents.[3]

-

Non-polar Solvents: The significant polarity of the amine and ester groups makes this compound poorly soluble in non-polar solvents like hexane and toluene.[11] The energy gained by the weak van der Waals interactions between the solvent and the pyrrolidine ring is insufficient to break apart the stronger dipole-dipole and hydrogen-bonding interactions between the solute molecules.

Chapter 4: Experimental Determination of Solubility

While theoretical principles provide a strong predictive framework, empirical determination of solubility is essential for precise process control. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely used technique.[12][13]

Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for determining equilibrium solubility.

-

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)

-

Analytical balance (readable to 0.1 mg)

-

Volumetric pipettes

-

-

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (enough so that solid is clearly visible after equilibration).

-

Solvent Addition: Accurately add a known volume of the solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium.

-

Expertise & Trustworthiness: A time-course study is essential to establish the equilibration time. Samples should be taken at various intervals (e.g., 8, 16, 24, 36 hours). Equilibrium is confirmed when the measured solubility value reaches a plateau and no longer increases with time. For most systems, 24 hours is a conservative starting point.

-

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm filter and discard the first few drops to saturate the filter material.

-

Gravimetric Analysis:

-

Accurately pipette a known volume (e.g., 1.00 mL) of the filtered saturated solution into a pre-weighed (tared) vial.

-

Carefully evaporate the solvent completely using a stream of nitrogen or a vacuum oven at a temperature that will not degrade the solute.

-

Once the residue is completely dry and at room temperature, weigh the vial again.

-

-

Calculation: The solubility is calculated by subtracting the tare weight from the final weight and dividing by the volume of the aliquot taken.

-

Chapter 5: Practical Implications in Drug Development

A clear understanding of this compound's solubility is not an academic exercise; it directly impacts the efficiency and success of drug development workflows.

-

Reaction Solvent Selection: For homogeneous reactions like peptide couplings, the reagents must be fully dissolved. This guide indicates that polar solvents like DCM, methanol, or DMF are excellent starting points. Conversely, using a solvent with low solubility like toluene could lead to slow, incomplete reactions or heterogeneous mixtures that are difficult to manage.

-

Purification and Crystallization: Solubility differences are exploited during purification. A common strategy is to dissolve the crude product in a solvent where it is highly soluble (e.g., DCM) and then introduce an "anti-solvent" where it is poorly soluble (e.g., hexane) to induce crystallization and remove more soluble impurities. The data presented herein allows for a rational selection of solvent/anti-solvent systems.

-

Chiral Separations: The choice of solvent can significantly impact the efficiency of chiral separations and the recognition between chiral molecules.[14] Understanding solubility in solvents commonly used for chromatography (e.g., mixtures of ethanol and heptane) is crucial for developing effective purification methods.

Conclusion

This compound's solubility is a direct consequence of its molecular structure—a balance between polar, hydrogen-bonding functional groups and a non-polar aliphatic ring. It is highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. The commonly used hydrochloride salt form further enhances its solubility in polar media. This guide provides the theoretical foundation and practical methodologies for scientists to predict, measure, and leverage the solubility of this vital chiral building block, ultimately enabling more efficient and robust processes in pharmaceutical research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 853476, this compound. PubChem. Retrieved from [Link].

-

Anonymous (n.d.). Factors affecting solubility. SourceForge. Retrieved from [Link].

-

DigitalCommons@URI (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link].

-

Open Oregon Educational Resources (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link].

-

BYJU'S (n.d.). Factors Affecting Solubility. BYJU'S. Retrieved from [Link].

- Anonymous (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Source not available.

-

Młynarski, J., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. Retrieved from [Link].

-

Mdziniso, S., et al. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules. Retrieved from [Link].

-

ACS Publications (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link].

-

National Center for Biotechnology Information (2018). Amino Acids in the Development of Prodrugs. PubMed Central. Retrieved from [Link].

-

ACS Publications (2019). Solubility Behavior and Data Modeling of l-Proline in Different Neat and Binary Solvent Systems. Journal of Chemical & Engineering Data. Retrieved from [Link].

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Retrieved from [Link].

-

Chen, Z. D., et al. (2014). Solubility and Thermodynamic Properties of L-proline in Methanol-Dichloromethane Mixtures. ResearchGate. Retrieved from [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy D-Proline Methyl Ester Hydrochloride | 65365-28-8 [smolecule.com]

- 4. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. byjus.com [byjus.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. CAS 2577-48-2: methyl L-prolinate | CymitQuimica [cymitquimica.com]

- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl D-prolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Methyl D-prolinate, the methyl ester of the D-enantiomer of the proteinogenic amino acid proline, is a crucial chiral building block in synthetic organic chemistry and drug development.[1][2] Its rigid pyrrolidine ring and versatile functional groups—a secondary amine and a methyl ester—make it a valuable synthon for the preparation of a wide array of complex molecules, including pharmaceuticals and catalysts. The precise stereochemistry of this compound necessitates rigorous analytical characterization to ensure its identity and purity, which is paramount in the synthesis of enantiomerically pure active pharmaceutical ingredients.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a Senior Application Scientist, the aim is to not only present the data but also to offer insights into the experimental choices and the logic behind the interpretation of the spectra. This guide is designed to be a self-validating resource, grounded in authoritative references, to assist researchers in the unambiguous identification and characterization of this important molecule.

Chemical Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

Data Presentation:

Table 1: Predicted ¹H NMR Data for this compound (based on L-prolinate HCl in DMSO-d6) [3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| α-CH | 4.13 - 4.15 | m | 1H | - |

| O-CH₃ | 3.65 | s | 3H | - |

| δ-CH₂ | 3.30 - 3.35 | m | 2H | - |

| β-CH₂ | 2.15 - 2.23 | m | 1H (of 2) | - |

| γ-CH₂ & β-CH₂' | 1.78 - 1.86 | m | 3H | - |

| NH | (Broad, variable) | s | 1H | - |

Trustworthiness & Interpretation:

-

α-CH (4.13 - 4.15 ppm): This proton, attached to the chiral center, is deshielded by both the adjacent nitrogen and the carbonyl group of the ester, hence its downfield chemical shift. Its multiplicity as a multiplet arises from coupling to the two β-protons.

-

O-CH₃ (3.65 ppm): The three protons of the methyl ester group are equivalent and appear as a sharp singlet, as they have no adjacent protons to couple with. This is a characteristic signal for a methyl ester.

-

δ-CH₂ (3.30 - 3.35 ppm): These protons are adjacent to the nitrogen atom and are thus shifted downfield. They appear as a multiplet due to coupling with the γ-protons.

-

β-CH₂ and γ-CH₂ (1.78 - 2.23 ppm): The protons on the β and γ carbons of the pyrrolidine ring have complex and overlapping signals in the upfield region of the spectrum. Their diastereotopic nature due to the adjacent chiral center leads to complex splitting patterns.

-

NH (variable): The proton on the secondary amine is exchangeable and its chemical shift is highly dependent on the solvent, concentration, and temperature. It often appears as a broad singlet. In the hydrochloride salt, this proton would be part of an ammonium group and would likely appear further downfield.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are highly dependent on the electronic environment of each carbon. Due to the lack of readily available experimental ¹³C NMR data for this compound, the following table presents predicted chemical shifts based on typical values for similar structures and functional groups.

Data Presentation:

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 173 - 175 |

| α-C | 58 - 60 |

| O-CH₃ | 51 - 53 |

| δ-C | 45 - 47 |

| γ-C | 28 - 30 |

| β-C | 23 - 25 |

Trustworthiness & Interpretation:

-

C=O (Ester) (173 - 175 ppm): The carbonyl carbon of the ester group is the most deshielded carbon and appears significantly downfield.

-

α-C (58 - 60 ppm): The α-carbon, attached to both the nitrogen and the carbonyl group, is also significantly deshielded.

-

O-CH₃ (51 - 53 ppm): The methyl carbon of the ester group appears in the typical range for such functional groups.

-

δ-C, γ-C, β-C (23 - 47 ppm): The carbons of the pyrrolidine ring appear in the aliphatic region of the spectrum, with the δ-carbon being the most downfield due to its proximity to the nitrogen atom.

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups: the N-H bond of the secondary amine, the C=O bond of the ester, and the C-O and C-N single bonds, as well as C-H bonds.

Data Presentation:

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, broad |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium to strong |

| C=O (ester) | Stretch | 1735 - 1750 | Strong, sharp |

| C-O (ester) | Stretch | 1000 - 1300 | Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

Trustworthiness & Interpretation:

-

N-H Stretch (3300 - 3500 cm⁻¹): A medium and often broad absorption band in this region is characteristic of the N-H stretching vibration of a secondary amine. Hydrogen bonding can influence the exact position and shape of this peak.

-

C-H Stretch (2850 - 3000 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the pyrrolidine ring and the methyl group.

-

C=O Stretch (1735 - 1750 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group of the ester. This is often the most intense peak in the spectrum.

-

C-O Stretch (1000 - 1300 cm⁻¹): The stretching vibration of the C-O single bond in the ester group will give rise to a strong absorption in this fingerprint region.

-

C-N Stretch (1020 - 1250 cm⁻¹): The stretching vibration of the C-N bond of the secondary amine will also appear in the fingerprint region.

Part 3: Experimental Protocols

Authoritative Grounding: The following protocols are based on standard laboratory procedures for obtaining high-quality NMR and IR spectra of amino acid derivatives.[4][5]

NMR Spectroscopy Protocol

Figure 2: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[4]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, deuterium oxide, or dimethyl sulfoxide-d6). The choice of solvent is critical and should be based on the solubility of the sample.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[6]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.[7]

-

Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, well-resolved peaks.[7]

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

-

IR Spectroscopy Protocol (ATR-FTIR)

Figure 3: Workflow for ATR-FTIR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the surface of the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8]

-

Place a small amount of this compound (a few milligrams is sufficient) directly onto the center of the ATR crystal.[9]

-

Lower the press arm to apply consistent pressure on the sample, ensuring good contact between the sample and the crystal surface.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.

-

Collect the IR spectrum of the this compound sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and correlate them to the functional groups present in the molecule.

-

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides a comprehensive and definitive confirmation of its chemical structure. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups. This guide, by integrating experimental data with theoretical understanding and practical protocols, serves as a valuable resource for researchers in ensuring the quality and identity of this vital chiral building block in their synthetic endeavors. The principles and methodologies outlined herein are broadly applicable to the characterization of other amino acid derivatives and chiral molecules, underscoring the fundamental importance of these spectroscopic techniques in modern chemistry and drug development.

References

-

PubChem. Methyl DL-prolinate. [Link]

-

iChemical. L-Proline methyl ester hydrochloride, CAS No. 2133-40-6. [Link]

-

Specac Ltd. ATR-FTIR spectroscopy of biological samples. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

PMC. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696). [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Fig. 3 a ATR-FTIR second derivatives of the different samples. In b the... [Link]

-

Emory University. NMR Experiment Procedure. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

NMR-Bio. NMR sample preparation guidelines. [Link]

-

RSC Publishing. The challenging conformer assignment of proline methyl ester from rotational spectroscopy. [Link]

-

SpectraBase. N-METHYLPROLINE-METHYLESTER - Optional[13C NMR] - Chemical Shifts. [Link]

-

ACS Publications. Loop Modulates Long-Range Allosteric Communications in a Knotted Protein. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00898K [pubs.rsc.org]

- 3. L-Proline methyl ester hydrochloride, CAS No. 2133-40-6 - iChemical [ichemical.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. emory.edu [emory.edu]

- 8. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-Depth Technical Guide to the Safe Handling of Methyl D-Prolinate and its Hydrochloride Salt

Introduction:

Methyl D-prolinate and its more commonly utilized hydrochloride salt are pivotal chiral building blocks in modern organic synthesis and medicinal chemistry. As derivatives of the natural amino acid D-proline, they provide a rigid pyrrolidine scaffold that is integral to the design of peptide mimetics, enantioselective catalysts, and a wide array of pharmacologically active molecules.[][2][3][4] Their utility in drug development, from antihypertensives to antiviral agents, necessitates a thorough understanding of their chemical properties and, more critically, their safety and handling requirements.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a synthesized, field-proven perspective on managing this chemical safely within a laboratory setting. We will explore the causality behind recommended procedures, establish self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity and promote a culture of safety.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a reagent's physical properties is the foundation of its safe handling. This compound is most frequently supplied and used as its hydrochloride salt to improve stability and handling characteristics. The free base is an oily liquid, while the salt is a crystalline solid.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Synonyms | (R)-methyl pyrrolidine-2-carboxylate | (R)-Pyrrolidine-2-carboxylic acid methyl ester hydrochloride; D-Pro-OMe HCl |

| Molecular Formula | C₆H₁₁NO₂[5] | C₆H₁₁NO₂ · HCl[6][7] |

| Molecular Weight | 129.16 g/mol [5][8] | 165.62 g/mol [6][7] |

| CAS Number | 43041-12-9[5] | 65365-28-8[6][7][9] |

| Appearance | Colorless to pale yellow liquid[3] | White to off-white crystalline powder[][2] |

| Melting Point | Not applicable | 69-71 °C[][10] |

| Storage Temperature | 2-8°C | 2-8°C; Freezer storage recommended[][7][11] |

| Key Characteristics | - | Hygroscopic[10][11] |

Section 2: Hazard Analysis and Toxicological Profile

The primary hazards associated with this compound and its hydrochloride salt are acute toxicity upon ingestion and irritation. The hydrochloride salt, being a crystalline powder, also presents an inhalation hazard.

| Hazard Statement (GHS) | This compound (Free Base) | This compound Hydrochloride | Classification |

| H302 | ✓[5] | - | Harmful if swallowed |

| H315 | - | ✓[9][12] | Causes skin irritation |

| H319 | - | ✓[9][12] | Causes serious eye irritation |

| H335 | - | ✓[9][12] | May cause respiratory irritation |

Toxicological Narrative:

The GHS classifications paint a clear picture: the free base is primarily an ingestion hazard, while the solid hydrochloride salt is a significant irritant to all primary routes of exposure (skin, eyes, respiratory tract). It is critical to note that comprehensive toxicological and ecotoxicological data for this compound are largely unavailable in published literature.[13][14][15] This absence of data is not an indication of safety. Rather, it mandates a more cautious approach, treating the substance as potentially harmful until proven otherwise and taking all necessary precautions to minimize exposure.

Routes of Exposure:

-

Inhalation (HCl Salt): Inhaling the fine crystalline powder can cause irritation to the nose, throat, and respiratory system.[9][12]

-

Skin Contact (HCl Salt): Direct contact can cause skin irritation, redness, and discomfort.[9][11]

-

Eye Contact (HCl Salt): This is a critical hazard. The compound can cause serious eye irritation, potentially leading to damage if not addressed immediately.[9][11]

-

Ingestion: Both forms are considered harmful if swallowed.[5]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

-

Ventilation: All handling of this compound hydrochloride powder, including weighing and transfers, must be conducted in a certified chemical fume hood to control airborne dust.[13][16] For the liquid free base, a well-ventilated area is a minimum requirement, with a fume hood being best practice.

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[9][11]

Personal Protective Equipment (PPE):

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified in Section 2.

-

Eye and Face Protection: Tightly-fitting safety goggles with side shields, conforming to US OSHA 29 CFR 1910.133 or European Standard EN166, are mandatory.[11][13][17] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed promptly using the proper technique and disposed of as chemical waste.[14]

-

Lab Coat: A standard laboratory coat should be worn and kept fully buttoned. Fire-resistant clothing may be warranted depending on the nature of the experiment.[13][14]

-

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or during emergency spill response, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used.[13][14]

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized protocols is crucial for ensuring reproducible science and operator safety.

Storage Protocol:

-

Condition: Store the container in a cool, dry, and well-ventilated area, preferably in a refrigerator or freezer designated for chemicals at 2-8°C.[][7][11]

-

Container Integrity: Keep the container tightly closed to prevent exposure to moisture, as the hydrochloride salt is hygroscopic.[10][11] Storage under an inert atmosphere like nitrogen or argon can further protect the material's integrity.[11]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11]

Experimental Handling Protocol (Weighing and Solution Preparation):

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles) before entering the designated work area.

-

Work Area: Conduct all manipulations within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain minor spills.

-

Equilibration: If the reagent is stored in a freezer, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing: Using a spatula, carefully transfer the required amount of this compound hydrochloride from the reagent bottle to a tared weighing vessel. Avoid generating dust clouds.

-

Transfer: Carefully add the weighed solid to the reaction vessel or solvent container.

-

Cleanup: Immediately clean the spatula and weighing area. Any contaminated materials (e.g., weigh paper, wipes) should be disposed of as hazardous waste.

-

Closure: Securely close the main reagent bottle and return it to its designated storage location.

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task and removing PPE.[9][11]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or release.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][11][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9][11] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the victim is conscious and alert, give 1-2 glasses of water to drink. Seek immediate medical attention.[11][13] |

Spill Response Protocol (Small Laboratory Spill):

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[11][13][17]

-

Hazardous Combustion Products: Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and, for the hydrochloride salt, hydrogen chloride gas.[9][11][17]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[13][17]

Section 6: Waste Management and Disposal

All waste containing this compound, including excess reagent, contaminated materials, and reaction byproducts, must be treated as hazardous chemical waste.

-

Collection: Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.

-

Disposal: Disposal must be carried out by a licensed chemical waste disposal company, typically through controlled incineration.[13][14] Do not discharge to sewer systems or dispose of in general trash.[13] Always follow your institution's Environmental Health and Safety (EHS) guidelines and comply with all local, regional, and national regulations.[11]

Section 7: Context of Use in Drug Development

Understanding why a chemical is used provides essential context for its handling. Proline and its derivatives are unique among amino acids because their side chain cyclizes back onto the backbone amine, creating a tertiary amide in a peptide chain.[18] This imparts significant conformational rigidity, which is a highly desirable trait in drug design for locking a molecule into its bioactive conformation. This compound serves as an accessible, enantiomerically pure source of this scaffold, enabling the synthesis of complex molecules with precise three-dimensional structures.[3][4] Recognizing its value reinforces the importance of handling it with the care required to preserve its purity and ensure the safety of the researcher.

Conclusion

This compound and its hydrochloride salt are valuable reagents whose safe and effective use is predicated on a comprehensive understanding of their associated hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely leverage this important building block in the pursuit of new scientific discoveries. The absence of extensive toxicological data should always inspire caution, not complacency.

References

- D-Proline, 3-hydroxy-, methyl ester, (3S)- (9CI) Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/D-Proline,-3-hydroxy-,-methyl-ester,-(3S)--(9CI)-cas-405165-00-6.html]

- This compound | C6H11NO2 | CID 853476 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.

- (-)-L-Proline methyl ester SDS, 2577-48-2 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/--L-Proline-methyl-ester-cas-2577-48-2.html]

- Methyl DL-prolinate | C6H11NO2 | CID 94239 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.

- SAFETY DATA SHEET - Fisher Scientific (Methyl L-prolinate hydrochloride). [URL: https://www.fishersci.com/sds?productName=AC213450050]

- N-Methyl-D-proline Monohydrate SDS, 1217447-61-4 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.

- SAFETY DATA SHEET - Fisher Scientific (D-Proline methyl ester hydrochloride). [URL: https://www.fishersci.com/sds?productName=AC389050050]

- SAFETY DATA SHEET - Fisher Scientific (D(+)-Proline). [URL: https://www.fishersci.com/sds?productName=AC228660250]

- D-Proline Methyl Ester Hydrochloride | CAS 65365-28-8 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/d-proline-methyl-ester-hydrochloride-65365-28-8]

- SAFETY DATA SHEET - Fisher Scientific (N-BOC-trans-4-Hydroxy-L-proline methyl ester). [URL: https://www.fishersci.com/sds?productName=AC383040050]

- D -Proline methyl ester = 98.0 AT 65365-28-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/689491]

- L-Proline, 1-methyl-5-oxo-, methyl ester Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/L-Proline,-1-methyl-5-oxo-,-methyl-ester-cas-51167-27-8.html]

- D -Proline methyl ester = 98.0 AT 65365-28-8 - Sigma-Aldrich (Safety Information). [URL: https://www.sigmaaldrich.com/product/aldrich/689491]

- D -Proline methyl ester = 98.0 AT 65365-28-8 - Sigma-Aldrich (PPE). [URL: https://www.sigmaaldrich.

- D-Proline methyl ester hydrochloride - (CAS 65365-28-8) - BOC Sciences. [URL: https://www.bocsci.com/d-proline-methyl-ester-hydrochloride-cas-65365-28-8-item-473511.html]

- D-Proline methyl ester hydrochloride - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/reagent/67181-d-proline-methyl-ester-hydrochloride.html]

- Methyl L-prolinate hydrochloride | 2133-40-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3116045.htm]

- CAS 2577-48-2: methyl L-prolinate - CymitQuimica. [URL: https://www.cymitquimica.com/cas/2577-48-2]

- D-Proline, 1-methyl-, methyl ester (9CI) - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_114883-82-8.htm]

- L-Proline, 2-methyl - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v72p0062]

- Boc-D-proline methyl ester - (CAS 73323-65-6) - Amino Acids. [URL: https://www.amino-acids.com/boc-d-proline-methyl-ester-cas-73323-65-6.html]